molecular formula C14H11Cl2N3O3S B345208 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole CAS No. 717891-60-6

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole

Cat. No.: B345208
CAS No.: 717891-60-6
M. Wt: 372.2g/mol
InChI Key: QIZSLCUJYYACEE-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole ring attached to a sulfonyl group, which is further connected to a dichloro-ethoxyphenyl moiety. The molecular formula of this compound is C14H10Cl2N3O3S.

Preparation Methods

The synthesis of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with benzotriazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an appropriate solvent to ensure the purity and yield of the compound.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.

    Coupling Reactions: The benzotriazole ring can participate in coupling reactions with other aromatic compounds, forming complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The benzotriazole ring can also interact with nucleic acids and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole can be compared with other similar compounds, such as:

    1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylimidazole: This compound has a similar structure but contains an imidazole ring instead of a benzotriazole ring.

    1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3S/c1-2-22-13-7-10(16)14(8-9(13)15)23(20,21)19-12-6-4-3-5-11(12)17-18-19/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZSLCUJYYACEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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